molecular formula C21H21Cl2N3O3S3 B2795301 N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide CAS No. 361479-42-7

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2795301
CAS No.: 361479-42-7
M. Wt: 530.5
InChI Key: YRZHPBOANNHILV-UHFFFAOYSA-N
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Description

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C21H21Cl2N3O3S3 and its molecular weight is 530.5. The purity is usually 95%.
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Biological Activity

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a synthetic compound with potential therapeutic applications. Its unique structure allows it to interact with various biological targets, leading to a range of biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H16Cl2N2O4SC_{18}H_{16}Cl_{2}N_{2}O_{4}S, with a molecular weight of 491.4 g/mol. The compound features a thiazole ring, a sulfonamide moiety, and a dichlorothiophene group, contributing to its diverse biological effects.

PropertyValue
Molecular FormulaC18H16Cl2N2O4SC_{18}H_{16}Cl_{2}N_{2}O_{4}S
Molecular Weight491.4 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cellular pathways. It is believed to modulate the activity of various kinases and transcription factors, which can lead to changes in gene expression and cellular signaling pathways.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting processes such as cell proliferation and apoptosis.
  • Receptor Binding : It can bind to specific receptors, altering their activity and influencing downstream signaling cascades.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, helping to mitigate oxidative stress in cells.

Biological Activities

Research has demonstrated that this compound exhibits various biological activities:

1. Antitumor Activity

Studies indicate that this compound has significant cytotoxic effects against several cancer cell lines. It appears to induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.

2. Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in preclinical models. It may inhibit the production of pro-inflammatory cytokines and modulate immune responses.

3. Antimicrobial Properties

Preliminary tests suggest that it possesses antimicrobial activity against a range of pathogens, including bacteria and fungi. This could be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic processes.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Antitumor Activity :
    • Objective : Evaluate cytotoxic effects on breast cancer cell lines.
    • Findings : The compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.
  • Anti-inflammatory Research :
    • Objective : Assess the impact on TNF-alpha production in macrophages.
    • Findings : Significant reduction in TNF-alpha levels was observed at concentrations above 10 µM.
  • Antimicrobial Testing :
    • Objective : Test efficacy against Staphylococcus aureus.
    • Findings : The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL.

Properties

IUPAC Name

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21Cl2N3O3S3/c1-12-7-13(2)10-26(9-12)32(28,29)15-5-3-14(4-6-15)20(27)25-21-24-17(11-30-21)16-8-18(22)31-19(16)23/h3-6,8,11-13H,7,9-10H2,1-2H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRZHPBOANNHILV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=C(SC(=C4)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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